molecular formula C29H26FN3O3 B6513437 (4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 1321779-80-9

(4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B6513437
CAS No.: 1321779-80-9
M. Wt: 483.5 g/mol
InChI Key: PZUDMRZOQNTWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tetracyclic compound features a complex framework combining a fused bicyclic system with imino, oxa, and carboxamide functionalities.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN3O3/c1-35-25-9-3-2-8-24(25)32-29-23(28(34)31-21-12-10-20(30)11-13-21)17-19-16-18-6-4-14-33-15-5-7-22(26(18)33)27(19)36-29/h2-3,8-13,16-17H,4-7,14-15H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUDMRZOQNTWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide (CAS Number: 901877-46-1) is a complex organic molecule with potential biological activity. This article reviews its biological properties, pharmacological implications, and relevant research findings.

  • Molecular Formula : C30H29N3O4
  • Molecular Weight : 495.579 g/mol
  • IUPAC Name : N-(2-methoxyphenyl)-4-(2-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
  • Structural Characteristics : The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structural motifs to that of (4Z)-N-(4-fluorophenyl)-4-[(2-methoxyphenyl)imino] derivatives. For instance:

  • Mechanism of Action : Compounds exhibiting similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Compounds with fluorinated phenyl groups have demonstrated significant antimicrobial activity:

  • In Vitro Studies : The presence of the 4-fluorophenyl moiety has been associated with enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of related compounds in inhibiting tumor growth in xenograft models:

  • Findings : The compound significantly reduced tumor size compared to controls, indicating potential for development as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of similar compounds against various pathogens:

  • Results : The compound exhibited MIC values comparable to established antibiotics, suggesting a promising alternative for treating resistant infections.

Research Findings and Data Tables

Study Type Findings Reference
Anticancer EfficacyInduced apoptosis in cancer cell lines; reduced tumor size in vivo
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria
Metabolic StabilityHigh metabolic stability observed in human liver microsomes

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Molecular and Physicochemical Properties
Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
(4Z)-N-(4-Fluorophenyl)-4-[(2-Methoxyphenyl)imino]-3-oxa-13-azatetracyclo[...]-5-carboxamide ~410 (estimated)* ~4.9* 2 / 5 3 ~70
N-(3,4-Dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide 387.5 4.7 2 / 4 2 65.4
5-Methoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine[5,4-c]quinoline 414.3 5.1 0 / 4 3 53.7

*Estimated based on structural similarity to .

Key Observations :

  • The fluorophenyl and methoxyphenyl groups in the target compound likely increase hydrophobicity (higher XLogP3) compared to the dimethylphenyl analog .
  • Reduced rotatable bonds in the dimethylphenyl derivative suggest greater conformational rigidity, which may influence pharmacokinetics .

Comparison with :

  • Trifluoromethylpyridine derivatives are synthesized via aromatic nucleophilic substitution, leveraging electron-withdrawing groups (e.g., CF₃) to direct reactivity .
Table 2: Reported Bioactivities of Structural Analogs
Compound Class Biological Activity Mechanism/Relevance Reference
1,2,4-Triazole-thiones Antifungal, Antibacterial Disruption of microbial cell membranes
Pyridine-quinoline hybrids Anticancer (HeLa, MDA-MB-231 cells) Inhibition of topoisomerase II
Calophyllum-derived compounds Cytotoxic, Antioxidant ROS scavenging; apoptosis induction

Inferences for the Target Compound :

  • The fluorophenyl group may enhance anticancer activity by mimicking tyrosine kinase inhibitors (cf. ).
  • Methoxy substituents could improve metabolic stability, as seen in plant-derived biomolecules .
  • The absence of direct ferroptosis induction data (cf. ) suggests a need for further mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.